molecular formula C10H9BClNO2 B2553565 [2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid CAS No. 2377609-59-9

[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid

Cat. No.: B2553565
CAS No.: 2377609-59-9
M. Wt: 221.45
InChI Key: PYFAFKSHWLMVHN-UHFFFAOYSA-N
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Description

[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C10H9BClNO2. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by the presence of a boronic acid group, a chloro-substituted phenyl ring, and a cyanocyclopropyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid typically involves the following steps:

    Formation of the cyanocyclopropyl group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.

    Introduction of the chloro-substituted phenyl ring: This step involves the coupling of the cyanocyclopropyl group with a chloro-substituted benzene derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the boronic acid group: The final step involves the conversion of the phenyl ring to a boronic acid derivative using a boron-containing reagent such as boronic acid or boronate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of catalysts, solvents, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The cyanocyclopropyl group can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Amines or reduced derivatives of the cyanocyclopropyl group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    [2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid: Unique due to the presence of the cyanocyclopropyl group, which imparts distinct chemical and biological properties.

    [2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic ester: Similar structure but with an ester group instead of the boronic acid group.

    [2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic anhydride: Similar structure but with an anhydride group instead of the boronic acid group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the cyanocyclopropyl group distinguishes it from other boronic acid derivatives, providing unique opportunities for research and development.

Biological Activity

[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid (CAS No. 2377609-59-9) is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their diverse applications in medicinal chemistry, including roles as enzyme inhibitors, anticancer agents, and in drug delivery systems. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound primarily revolves around its ability to interact with various biological targets.

Target Proteins:

  • Proteasome Inhibition: Similar to other boronic acids like bortezomib, it may inhibit the proteasome, leading to increased apoptosis in cancer cells by preventing the degradation of pro-apoptotic factors .
  • Enzyme Interactions: Boronic acids generally exhibit affinity for serine and cysteine residues in enzymes, which can modulate their activity and affect metabolic pathways .

Biochemical Pathways:

  • Cell Cycle Regulation: By inhibiting proteasomal degradation, this compound may disrupt cell cycle progression, particularly in cancer cells.
  • Signal Transduction: It may influence pathways related to cell survival and proliferation by modulating the degradation of signaling proteins.

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Anticancer Activity:
    • A study demonstrated that boronic acids could induce apoptosis in multiple cancer cell lines by inhibiting the proteasome . The specific effects of this compound on different cancer types remain to be fully elucidated but suggest a promising avenue for further research.
  • Antibacterial Properties:
    • Boronic acids have shown antibacterial activity against various pathogens. Preliminary data indicates that this compound may possess similar properties, potentially acting as an inhibitor against bacterial enzymes .
  • Drug Delivery Systems:
    • The compound's ability to form complexes with biomolecules suggests potential use in targeted drug delivery systems. Its interaction with insulin and other peptides has been explored for controlled release applications .

Case Studies and Applications

Several case studies illustrate the biological activity of boronic acids, including this compound:

StudyFocusFindings
Betancort et al. (2009)Antiviral ActivityDemonstrated that boronic acid derivatives could inhibit HCV NS3/4A protease, suggesting potential antiviral applications .
Xue et al. (2008)Fluorescent SensorsDeveloped boronic acid-based sensors for biological species detection, indicating versatility in applications beyond medicinal chemistry .
PMC7571202 (2020)Medicinal Chemistry ReviewReviewed various biological activities of boronic acids, emphasizing their role in cancer treatment and enzyme inhibition .

Properties

IUPAC Name

[2-chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BClNO2/c12-9-5-7(10(6-13)3-4-10)1-2-8(9)11(14)15/h1-2,5,14-15H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFAFKSHWLMVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2(CC2)C#N)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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